

Comparative toxicity assessment of different macrocyclic lactones

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Compound of Interest

Compound Name: 13-Hydroxy-oxacyclohexadecan-2-one

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A Comparative Assessment of Macrocyclic Lactone Toxicity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of commonly used macrocyclic lactones, a class of broad-spectrum antiparasitic agents. The information presented is collated from a range of experimental studies to assist in preclinical safety evaluations and environmental risk assessments.

Macrocyclic lactones, derived from soil microorganisms, are extensively used in veterinary and human medicine.^{[1][2][3]} They are generally categorized into avermectins (e.g., ivermectin, selamectin, eprinomectin, doramectin) and milbemycins (e.g., moxidectin, milbemycin oxime).^{[4][5][6]} Their primary mode of action in invertebrates involves targeting glutamate-gated chloride channels (GluCl_s), leading to paralysis and death of the parasite.^{[1][4][7]} In mammals, these compounds primarily interact with GABA-gated chloride channels, which are confined to the central nervous system (CNS).^{[8][9][10]} The blood-brain barrier, equipped with efflux pumps like P-glycoprotein (P-gp), typically prevents high concentrations of macrocyclic lactones from reaching the CNS, conferring a high margin of safety in most mammals.^{[9][10][11]} However, certain dog breeds with a mutation in the ABCB1 gene (formerly MDR1 gene) lack functional P-gp and are therefore more susceptible to neurotoxicity.^{[5][6][11]}

Quantitative Toxicity Data

The following tables summarize acute toxicity data for several macrocyclic lactones across different species. The LD50 (Lethal Dose, 50%) is a measure of the dose required to be lethal to 50% of the tested population.

Table 1: Comparative Acute Oral LD50 of Macrocyclic Lactones in Rodents

Compound	Species	Oral LD50 (mg/kg)	Reference(s)
Ivermectin	Mouse	12 - 57	[12]
Rat	43 - 53	[12]	
Rat	51.5	[13]	
Eprinomectin	Mouse	70	[12]
Rat	55	[12]	
Enamectin Benzoate	Mouse (CF-1)	22 - 31	[12]
Rat	76 - 88	[12]	
Aversectin C	Mouse	33	[6]
Rat	90	[6]	

Table 2: Comparative Acute Toxicity of Ivermectin in Different Species

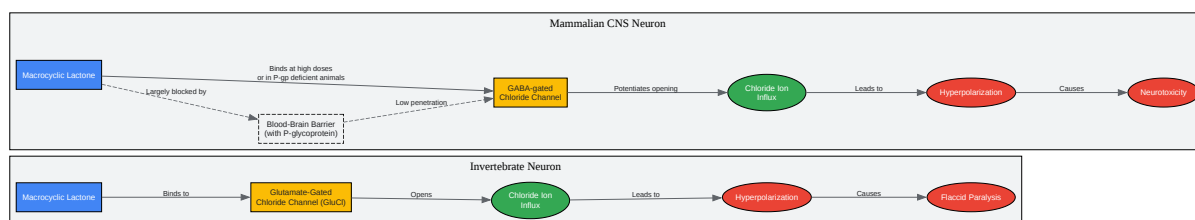
Species	Route	LD50 (mg/kg)	Reference(s)
Mouse	Oral	115.25	[14]
Mouse (ABCB1 knockout)	Oral	0.6 - 0.8	[11]
Mouse (wild type)	Oral	50 - 60	[11]
Rat	Subcutaneous	~50	[13]
Dog	Oral	>10 - ~80	[12]

Table 3: Neurotoxicity Thresholds of Macrocytic Lactones in MDR1 Mutant Dogs

Compound	Oral Dose Inducing Neurotoxicity (µg/kg)	Reference(s)
Ivermectin	100	[6]
Doramectin	100	[6]
Moxidectin	400	[6]
Milbemycin Oxime	5000	[6]

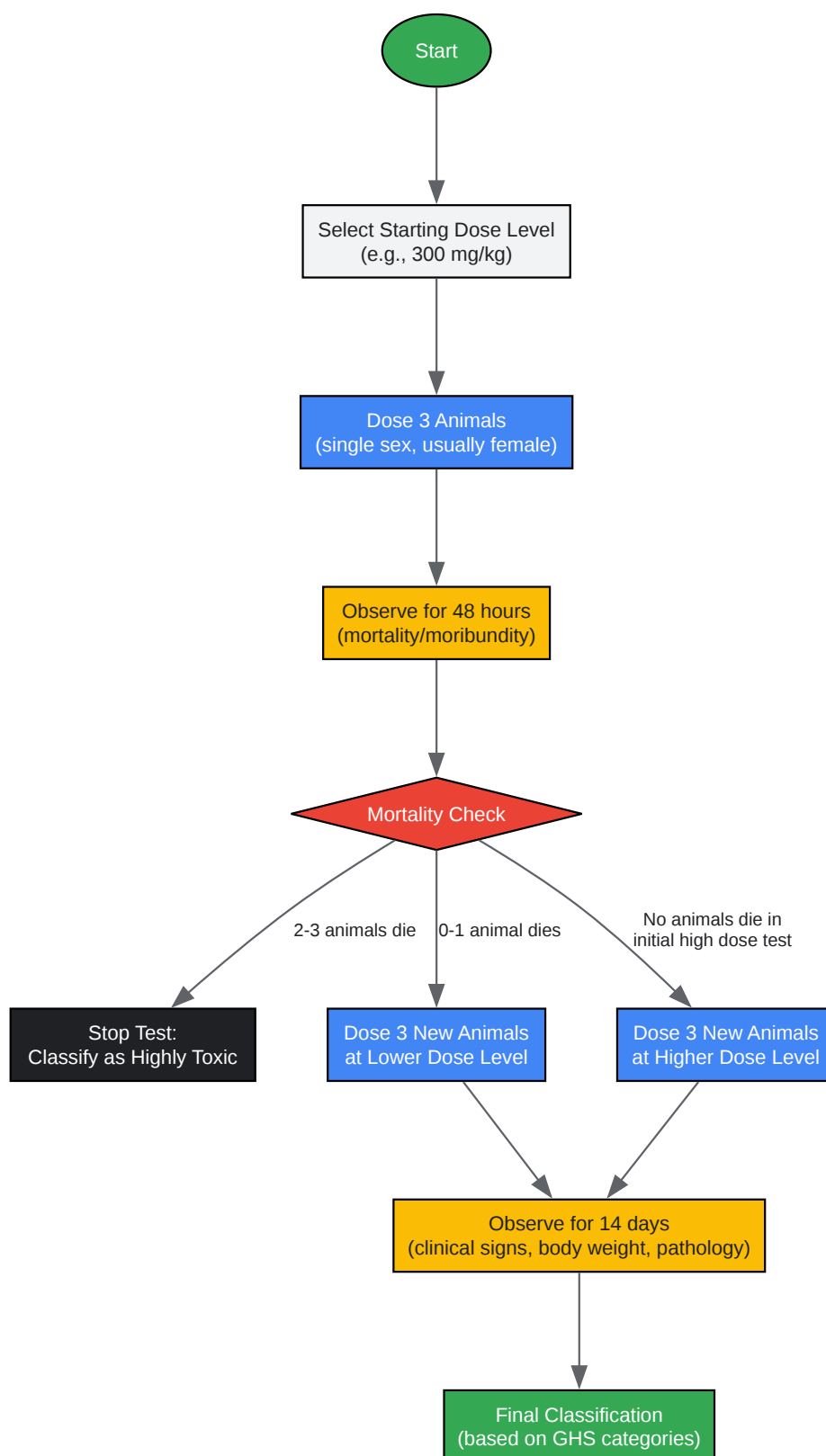
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of macrocyclic lactones and a typical workflow for acute oral toxicity testing.



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Caption: Mechanism of action of macrocyclic lactones in invertebrates and mammals.



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Caption: Workflow for acute oral toxicity assessment based on OECD Guideline 423.

Experimental Protocols

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

This protocol outlines the Acute Toxic Class Method, a stepwise procedure to assess acute oral toxicity.^{[1][2][3]}

- Animal Selection and Housing:
 - Healthy, young adult rodents (typically rats, preferably females) are used.
 - Animals are acclimatized to laboratory conditions for at least 5 days.
 - Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
 - Standard laboratory diet and drinking water are provided ad libitum.
- Dose Preparation and Administration:
 - The test substance is typically administered in a constant volume over a range of doses. The vehicle should be non-toxic (e.g., water, corn oil).
 - A starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.^[15]
 - The substance is administered orally via gavage to animals fasted overnight.
- Procedure:
 - A group of 3 animals is dosed at the selected starting level.
 - The outcome of this initial step determines the subsequent steps:
 - If 2-3 animals die, the test is stopped, and the substance is classified as highly toxic.

- If 0-1 animal dies, a new group of 3 animals is dosed at a lower or higher dose level depending on the initial outcome and the objective of the study.
- This stepwise dosing continues until enough information is gathered for classification.
- Observations:
 - Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors, convulsions), and body weight changes.[15]
 - Observations are made frequently on the day of dosing and at least once daily for 14 days.[16][17]
 - A gross necropsy is performed on all animals at the end of the study.
- Data Analysis:
 - The LD50 is not precisely calculated but is assigned to a toxicity class based on the observed mortality at different dose levels.
 - The results are used to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

Aquatic Ecotoxicity Testing with *Daphnia magna* (Adapted from OECD Guideline 202)

This protocol describes an acute immobilization test for freshwater invertebrates.

- Test Organism:
 - *Daphnia magna* neonates (<24 hours old) are used for the test.[7][8]
 - The parent stock is cultured in the laboratory under controlled conditions.[9]
- Test Conditions:
 - The test is conducted in glass vessels under static or semi-static conditions.

- A standard reconstituted freshwater medium is used for controls and dilutions.[7]
- The temperature is maintained at $20 \pm 2^{\circ}\text{C}$ with a 16-hour light and 8-hour dark photoperiod.[9]
- Procedure:
 - A range of at least five concentrations of the test substance is prepared.
 - A control group (dilution water only) is run in parallel.[12]
 - A specified number of daphnids (e.g., 20 per concentration, divided into replicates) are introduced into the test vessels.[8]
 - The daphnids are exposed for 48 hours without feeding.
- Observations and Endpoints:
 - The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
 - The primary endpoint is the EC50 (Effective Concentration, 50%), which is the concentration that immobilizes 50% of the daphnids.
- Data Analysis:
 - The EC50 values and their 95% confidence limits are calculated using statistical methods such as probit analysis.

Conclusion

The toxicity of macrocyclic lactones varies significantly between compounds, species, and even among individuals within a species due to genetic factors like the ABCB1 mutation. While generally safe at therapeutic doses in most mammals, their potential for neurotoxicity and ecotoxicity warrants careful consideration. This guide provides a comparative overview to aid in the informed selection and development of these important antiparasitic agents. The provided experimental protocols offer a framework for conducting standardized toxicity assessments.

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